molecular formula C7H11ClN2O2 B2581351 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride CAS No. 1955531-96-0

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride

Cat. No. B2581351
CAS RN: 1955531-96-0
M. Wt: 190.63
InChI Key: MWOFKXRCPLGPRD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazole derivatives typically includes a five-membered ring with two nitrogen atoms . The InChI code for a similar compound, 1H-imidazol-5-ylacetic acid hydrochloride, is 1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse, given the broad range of chemical and biological properties these compounds possess . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, 1H-imidazol-5-ylacetic acid hydrochloride is a solid at room temperature, and it has a molecular weight of 162.58 .

Scientific Research Applications

Synthesis and Characterization

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride has been explored in various scientific research contexts. For example, the synthesis and characterization of related hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals have been reported, highlighting the examination of structural and magnetic properties. These studies provide insights into the magnetic susceptibilities and stacking structures of such compounds, revealing their potential applications in materials science (Yong, Zhang, & She, 2013).

Biological Activity

Research on derivatives of 1H-imidazole, similar to 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride, has led to the synthesis of new compounds with potential biological activities. For instance, the synthesis of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole has been studied, with evaluations of their antibacterial activities against common bacteria. Such research underscores the potential pharmaceutical applications of these compounds (Al-badrany, Mohammed, & Alasadi, 2019).

Corrosion Inhibition

Imidazole derivatives, related to 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride, have been evaluated as corrosion inhibitors for metals. Studies on novel imidazoline derivatives in hydrochloric acid solution indicate their effectiveness in preventing corrosion, demonstrating the application of such compounds in industrial maintenance and protection (Zhang et al., 2015).

Chemical Synthesis and Catalysis

The versatility of imidazole-based compounds in chemical synthesis and catalysis is notable. Research into N-heterocyclic carbene catalysts, including imidazol-2-ylidenes, showcases their efficiency in mediating transesterification and acylation reactions. These findings highlight the broad utility of imidazole derivatives in synthetic organic chemistry, providing pathways for the efficient formation of esters and other compounds (Grasa, Gueveli, Singh, & Nolan, 2003).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

Safety information for a similar compound, 1H-imidazol-5-ylacetic acid hydrochloride, includes hazard statements such as H302-H315-H319-H332-H335 and precautionary statements such as P261-P280-P305+P351+P338 .

Future Directions

The future directions in the study and application of imidazole derivatives are promising, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

properties

IUPAC Name

2-(5-ethyl-1H-imidazol-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-5-4-8-6(9-5)3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOFKXRCPLGPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride

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